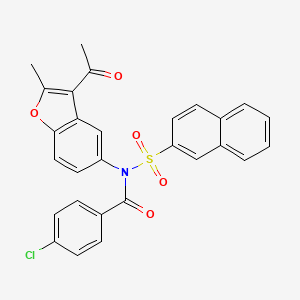![molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2](/img/structure/B2487404.png)
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including the formation of ester groups, introduction of silyl groups, and the construction of the cyclopentadiene core. Techniques such as Diels-Alder reactions, esterification, and silylation are common in these syntheses. For instance, compounds with cyclopentadiene and ester functionalities are synthesized through Diels-Alder strategies and subsequent esterification reactions (Shanker & Rao, 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a cyclopentadiene core, substituted with ester groups and silyl moieties. The structure influences its reactivity and interaction with other molecules. For example, the planarity of the dithiole ring in related molecules and its interaction with substituents have been determined through X-ray diffraction, indicating how structural features affect molecular behavior (Van Veggel & Harkema, 1992).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including hydrolysis, cycloadditions, and rearrangements, depending on the functional groups present. The hydrolysis of esters to carboxylic acids under basic or enzymatic conditions is a notable reaction, showing selective cleavage patterns (Burger, Erne-Zellweger, & Mayerl, 1987). Moreover, cycloaddition reactions, such as those involving vinyl groups, demonstrate the potential of these compounds in forming complex cyclic structures (Rasset & Vaultier*, 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are significantly influenced by the molecular structure. Compounds with similar structural frameworks show distinct physical characteristics based on the nature and position of substituents, affecting their behavior in different environments (Etinger, Idina, & Mandelbaum, 1993).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and stability, are defined by the electronic and steric environment created by the substituents. The presence of electron-withdrawing or donating groups significantly affects the compound's reactivity. For example, the introduction of silyl groups can enhance the stability of reactive intermediates, enabling novel reaction pathways (Mook & Sher, 2003).
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Hydrolysis and Ester Cleavage
This compound undergoes C–C bond cleavage under basic hydrolysis with the formation of potassium ethyl carbonate and methylcyclopentadienes. Different hydrolysis conditions lead to varying products and reactions, such as thermal dimerization and polymerization under acid-catalyzed hydrolysis (Burger, Erne-Zellweger, & Mayerl, 1987).
Rearrangement Reactions
Treatment with certain solvents like toluene can result in the formation of various cycloaddition products and rearranged esters, showcasing the compound's potential in synthetic organic chemistry (Kim, 1986).
Reductive Alkylation
Methylpyrrole carboxylic esters, which include similar structural features, demonstrate reductive alkylation capabilities. This reactivity has implications in the synthesis of various substituted pyrroles (Roomi & Macdonald, 1970).
Enantioselective Reactions
- Enantioselective Hydrolysis: In studies involving similar dihydropyridine esters, the influence of acyl chain length and branching on the enantioselectivity of enzymes like Candida rugosa lipase was observed, highlighting potential applications in asymmetric synthesis and chiral separations (Sobolev et al., 2002).
Cycloaddition Reactions
- Cycloadditions and Polymerizations: The compound's potential in forming cycloaddition products and polymers is indicated by studies on similar cyclopentene esters. These reactions are significant in the synthesis of complex organic molecules and materials (Maviov & Kucherov, 1964).
Organometallic Chemistry
- Reactions with Organometallic Compounds: Studies involving germane compounds reacting with esters show the versatility of these reactions, which can be relevant for the compound in forming complex organometallic structures (Kettani et al., 2007).
Mécanisme D'action
Based on the structure of the compound, it is a derivative of cyclopentadiene , which is a common precursor in organometallic chemistry . It’s also worth noting that compounds with similar structures, such as 1,3-dienals or 1,3-dienones, have been synthesized using diazo compounds and furans . These reactions are metal-free, additive-free, and feature broad functional group tolerance .
Moreover, the compound seems to have a structure that could potentially undergo Knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Propriétés
IUPAC Name |
diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOBLFNUJJHCSK-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\[Si](C(C)C)(C(C)C)C(C)C)/C(=C1C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
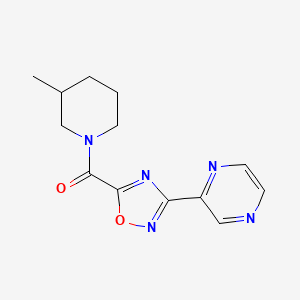
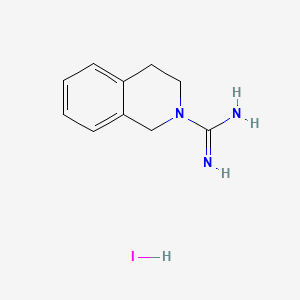
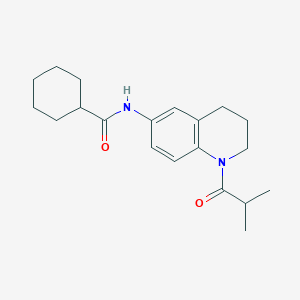
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
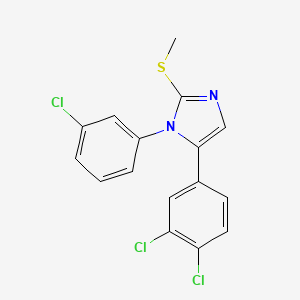
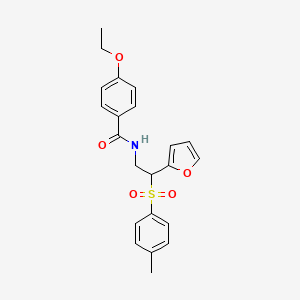
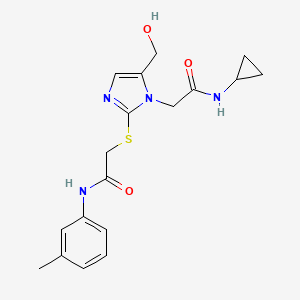
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
